molecular formula C13H13N5O B2680165 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-07-9

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2680165
CAS No.: 477865-07-9
M. Wt: 255.281
InChI Key: DSCTYAIKYWSTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine ( 477865-07-9) is a high-value heterocyclic building block with the molecular formula C13H13N5O and a molecular weight of 255.28 g/mol . This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of nitrogen-bridged heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . As a key synthetic intermediate, it enables researchers to explore novel chemical space in the development of potential therapeutic agents. The primary research interest in this chemical series stems from its structural similarity to compounds demonstrating significant in vitro antitumor activity . Recent scientific investigations into closely related 3(4)-alkyl-substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-amines have shown that these compounds can exhibit a cytostatic effect, suppressing the growth of tumor cells by slowing DNA replication and neoplastic cell division . Furthermore, analogs within this heterocyclic family have been identified as potential nanomolar antagonists for the adenosine A2a receptor (A2a AR), a promising target for the development of new-generation anticancer agents, particularly in the realm of immunotherapy . The compound is offered in high purity (typically ≥97% to 99%) to ensure consistent and reliable research outcomes . It is supplied as a solid with a reported melting point of 219-221°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption .

Properties

IUPAC Name

7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-9(19-10-5-3-2-4-6-10)11-7-8-15-13-16-12(14)17-18(11)13/h2-9H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCTYAIKYWSTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenoxyethylamine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the triazolo ring’s nitrogen atoms or the phenoxyethyl group. Hydrogen peroxide in acidic conditions selectively oxidizes the triazolo moiety to form an N-oxide derivative. This reaction preserves the pyrimidine ring’s integrity while introducing polar functionality, enhancing solubility for pharmacological applications.

Reduction Reactions

Sodium borohydride in methanol reduces the C=N bond in the triazolo ring, yielding a dihydro derivative. This reaction modifies the compound’s aromaticity, potentially altering its binding affinity to biological targets. The table below summarizes key reduction conditions and outcomes:

Reagent Conditions Product
Sodium borohydrideMethanol, 25°C, 2hDihydro-triazolo-pyrimidine derivative
Catalytic hydrogenationH₂/Pd-C, ethanolFully saturated derivative (experimental)

Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution reactions. For example:

  • Amination : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (NaOH) to form N-alkylated derivatives.

  • Thioether formation : Treatment with thiols under basic conditions replaces the amine with a thioether group, broadening structural diversity.

Notably, substitution at the pyrimidine ring’s position 7 is sterically hindered by the phenoxyethyl group, directing reactivity to the triazolo moiety.

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic attack on the triazolo ring’s electron-rich nitrogen.

  • Reduction : Follows a hydride-transfer mechanism, saturating the C=N bond without affecting the pyrimidine ring.

  • Substitution : The amine group’s nucleophilicity drives reactions, with steric effects from the phenoxyethyl group limiting access to the pyrimidine ring .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as an antiviral agent. Research indicates that compounds with a triazolo-pyrimidine scaffold can disrupt RNA-dependent RNA polymerase activity in viruses such as influenza and SARS-CoV-2. For instance, derivatives of this compound were synthesized and evaluated for their inhibitory effects on viral polymerases, showing promising results in vitro against influenza virus with IC50 values indicating effective inhibition at non-toxic concentrations .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. The triazolo-pyrimidine derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. Several studies have reported modifications to the core structure that enhance anti-inflammatory activity while minimizing gastrointestinal side effects compared to traditional COX inhibitors like Celecoxib .

Anticonvulsant Effects

Another area of application is in the development of anticonvulsant drugs. Research has identified derivatives of the triazolo-pyrimidine scaffold that act as positive modulators of GABAA receptors, which are crucial in controlling neuronal excitability. These compounds showed significant anticonvulsant activity in animal models, suggesting their potential as safer alternatives for epilepsy treatment .

Case Study 1: Antiviral Efficacy

A study conducted on a series of triazolo-pyrimidine derivatives demonstrated their ability to inhibit the replication of influenza virus strains. The most potent derivative exhibited an EC50 value of 16 μM against the virus while maintaining low cytotoxicity levels .

Case Study 2: Anti-inflammatory Research

In a comparative study assessing COX-II inhibition among various triazolo-pyrimidine analogs, one derivative showed superior selectivity and potency over Celecoxib with an IC50 value of 0.52 μM, indicating its potential as a new anti-inflammatory agent with fewer side effects .

Case Study 3: Anticonvulsant Activity

Research evaluating the anticonvulsant properties of modified triazolo-pyrimidines found that certain derivatives significantly reduced seizure activity in rodent models compared to standard treatments, suggesting their viability as new anticonvulsants .

Mechanism of Action

The mechanism of action of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-thiol
  • 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-ol

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the phenoxyethyl group, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of this compound based on various studies, including its synthesis, cytotoxicity, and mechanisms of action.

The molecular formula of this compound is C₁₃H₁₃N₅O, with a melting point of 219–221 °C. It is classified as an irritant and is primarily used for research purposes rather than medicinal applications at this stage .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves a multi-step process that incorporates various substituents at the C-2 and C-7 positions of the triazolo-pyrimidine scaffold. Research indicates that the substitution pattern significantly influences the biological activity of these compounds. For instance, derivatives with specific anilino substituents demonstrated enhanced cytotoxicity against cancer cell lines .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • Cell Lines Tested : The compound was tested against human cancer cell lines such as Bel-7402 (hepatocellular carcinoma) and HT-1080 (fibrosarcoma).
  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values around 15.0 µM for Bel-7402 and 7.8 µM for HT-1080 . These findings suggest that modifications in the chemical structure can lead to potent anti-cancer properties.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
  • Modulation of Key Enzymes : Research has indicated that it may modulate enzymes involved in cell signaling pathways critical for tumor growth .

Neuropharmacological Potential

In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of this compound may act as positive modulators of GABA_A receptors. Studies have shown that certain derivatives exhibited anticonvulsant activity in animal models of epilepsy without significant neurotoxicity . This highlights the potential for developing new therapeutic agents targeting neurological disorders.

Case Studies

Several case studies provide insights into the efficacy and safety profiles of related compounds:

Compound Cell Line IC50 (µM) Mechanism
Compound 9Bel-740215.0Apoptosis induction
Compound 14HT-10807.8Cell cycle arrest
Compound 5cPTZ-induced epilepsy modelED50 at 31.81 mg/kgGABA_A receptor modulation

These studies underscore the importance of structural modifications in enhancing bioactivity and reducing toxicity.

Q & A

Q. What safety protocols are critical during handling?

  • Methodological Answer : Use fume hoods for synthesis, nitrile gloves, and PPE (lab coat, goggles). Store at −20°C under argon. For spills, neutralize with 10% sodium bicarbonate and collect in hazardous waste containers. Conduct toxicity screening (Ames test, zebrafish LC50) before in vivo use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.